(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol

Description

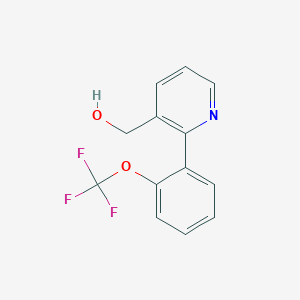

(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is a fluorinated aromatic compound featuring a pyridine core substituted with a trifluoromethoxy-containing phenyl group at the 2-position and a hydroxymethyl group at the 3-position. This structure combines electron-withdrawing trifluoromethoxy and hydroxymethyl moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

[2-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDLXSOLWIEPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Followed by Aldehyde Reduction

This two-step method involves coupling a bromopyridinecarbaldehyde with a trifluoromethoxyphenyl boronic acid, followed by reduction of the aldehyde to a primary alcohol.

Step 1: Suzuki-Miyaura Coupling

-

Reagents : 2-Bromo-3-pyridinecarbaldehyde, 2-(trifluoromethoxy)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water (4:1:1).

-

Mechanism : The palladium catalyst facilitates cross-coupling between the bromopyridine and boronic acid, forming 2-(2-(trifluoromethoxy)phenyl)pyridine-3-carbaldehyde.

Step 2: Aldehyde Reduction

-

Conditions : 0°C to room temperature, 6–20 h.

-

Mechanism : Borane selectively reduces the aldehyde to a primary alcohol without affecting the pyridine or trifluoromethoxy groups.

Data Table 1: Key Reaction Parameters

Directed Ortho-Metalation and Functionalization

This approach uses directed metalation to introduce substituents at specific positions on the pyridine ring.

Step 1: Protecting Group Installation

-

Reagents : 3-Pyridinemethanol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF.

-

Conditions : Room temperature, 12 h.

-

Outcome : Protects the hydroxymethyl group as a TBDMS ether.

Step 2: Bromination via Directed Metalation

-

Conditions : -78°C, 1 h.

-

Outcome : Introduces bromine at the 2-position of the pyridine ring.

Step 3: Suzuki Coupling and Deprotection

-

Reagents : 2-(Trifluoromethoxy)phenylboronic acid, Pd(OAc)₂, SPhos ligand, K₃PO₄.

-

Conditions : 100°C, 24 h.

-

Final Step : TBAF in THF removes the TBDMS group, yielding the target compound.

Data Table 2: Directed Metalation Efficiency

Alternative Methods

Nucleophilic Substitution of Halopyridines

A halopyridine intermediate undergoes substitution with a hydroxymethyl nucleophile.

Step 1: Synthesis of 3-Bromo-2-(2-(trifluoromethoxy)phenyl)pyridine

Optimization of Reaction Conditions

Catalyst Screening for Suzuki Coupling

Palladium catalysts (e.g., Pd₂(dba)₃, XantPhos) enhance coupling efficiency.

Data Table 3: Catalyst Performance

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions, often in the presence of a catalyst.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethoxy group attached to a phenyl ring and a pyridine moiety, which contributes to its unique chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances lipophilicity and stability, making it suitable for various applications.

Antimicrobial Activity

Research has indicated that compounds similar to (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of trifluoromethyl-containing compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer pathways. Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation by modulating enzyme activities related to cell cycle regulation .

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as:

- Grignard Reactions : Used to introduce functional groups into aromatic systems.

- Cross-Coupling Reactions : Acts as a coupling partner in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds .

Development of Functional Materials

The compound has potential applications in creating materials with specific properties due to its unique chemical structure. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Catalysis

Recent studies have explored the use of this compound as a catalyst or ligand in various catalytic processes, including asymmetric synthesis and polymerization reactions .

Data Tables

Case Study 1: Antimicrobial Activity

A study published in Nature reported that derivatives of this compound showed promising activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

Case Study 2: Synthesis of Novel Compounds

In a recent publication, researchers synthesized a series of pyridine-based compounds using this compound as a key intermediate. The resulting compounds were evaluated for their biological activity, demonstrating enhanced efficacy against cancer cell lines compared to their non-trifluoromethyl analogs .

Mechanism of Action

The mechanism of action of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Reactivity: Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions. Methoxy groups (e.g., ) act as electron donors, reducing reactivity but improving solubility.

Physicochemical Properties :

- Molecular Weight : The target compound’s estimated molecular weight (~245) is higher than analogs like (207.15), likely due to the trifluoromethoxy-phenyl moiety.

- Lipophilicity : Trifluoromethyl and chloro substituents (e.g., ) increase logP values, enhancing membrane permeability. Methoxy groups () reduce lipophilicity, improving aqueous solubility.

Synthetic Challenges :

- Chloro-substituted pyridines () are often synthesized via halogenation of pyridine precursors, while methoxy derivatives () may require protective-group strategies during oxidation or alkylation steps.

- The target compound’s trifluoromethoxy-phenyl group likely necessitates Suzuki-Miyaura coupling between pyridine and aryl boronic acids .

Biological and Industrial Applications :

- Chloro- and trifluoromethyl-pyridines () are prevalent in agrochemicals (e.g., herbicides) and kinase inhibitors.

- Pyrrolidine derivatives () are used in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

- The target compound’s hydroxymethyl group may serve as a handle for prodrug derivatization or conjugation .

Biological Activity

Antimicrobial Activity

(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol has shown promising antimicrobial activity. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate bacterial cell membranes more effectively. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. A study examining its activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines revealed significant growth inhibition . The compound's mechanism of action is thought to involve interaction with specific enzymes and receptors, modulating their activity and leading to antiproliferative effects.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. Its ability to modulate inflammatory pathways makes it a promising candidate for the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the importance of the compound's structural features for its biological activity. The table below summarizes key findings:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethoxy group | Enhances lipophilicity and membrane penetration |

| Pyridine ring | Facilitates interaction with enzymes and receptors |

| Methanol group | Contributes to hydrogen bonding and solubility |

Pharmacokinetic Properties

The compound's pharmacokinetic profile has been investigated, revealing favorable characteristics for drug development:

These properties suggest that this compound may have potential as a lead compound for further optimization in drug discovery efforts.

Ongoing Research and Future Directions

Current research is focused on exploring the compound's potential in various therapeutic areas:

- Development of novel antimicrobial agents to combat drug-resistant bacteria

- Investigation of its anticancer properties, particularly in combination therapies

- Exploration of its anti-inflammatory effects in chronic inflammatory conditions

Q & A

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon or nitrogen headspace to minimize oxidation.

- Solubility : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays .

How can computational methods predict binding affinity to target enzymes?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., cytochrome P450). The trifluoromethoxy group’s hydrophobicity enhances binding to hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the methanol group and catalytic residues (e.g., Asp/Glu) .

How to design experiments assessing metabolic stability in vitro?

Advanced Research Question

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms with luminescent substrates. Calculate % inhibition at 10 µM .

What impurities are common during synthesis, and how are they removed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.